REACTION_CXSMILES
|
C(O[C:4](=O)[NH:5][CH:6]1[CH2:11][CH2:10][N:9]([CH2:12][C:13]([OH:16])([CH3:15])[CH3:14])[CH2:8][CH2:7]1)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[CH3:15][C:13]([OH:16])([CH3:14])[CH2:12][N:9]1[CH2:10][CH2:11][CH:6]([NH:5][CH3:4])[CH2:7][CH2:8]1 |f:1.2.3.4.5.6,8.9|
|
Name
|
[1-(2-hydroxy-2-methyl-propyl)-piperidin-4-yl]-carbamic acid ethyl ester
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(NC1CCN(CC1)CC(C)(C)O)=O
|
Name
|
|
Quantity
|
913 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0.913 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of the
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
at 23° C
|
Type
|
FILTRATION
|
Details
|
filtered the solid off,
|
Type
|
WASH
|
Details
|
washed with tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CN1CCC(CC1)NC)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |